DEHP-d38

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

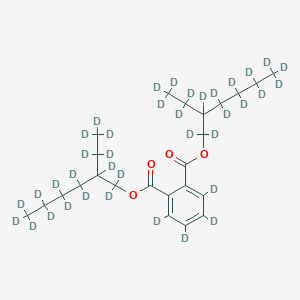

Structure

2D Structure

Properties

Molecular Formula |

C24H38O4 |

|---|---|

Molecular Weight |

428.8 g/mol |

IUPAC Name |

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D,13D2,14D2,15D,16D,17D2,18D2,19D,20D |

InChI Key |

BJQHLKABXJIVAM-STYFRGAJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

what is DEHP-d38 and its chemical properties

An In-depth Technical Guide to DEHP-d38 for Researchers and Drug Development Professionals

Introduction

Di(2-ethylhexyl) phthalate-d38 (this compound) is the deuterium-labeled form of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer that has garnered significant attention from the scientific community due to its endocrine-disrupting properties and potential health risks.[1][2][3] this compound serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of DEHP and its metabolites in various biological and environmental matrices.[4] Its use is critical in studies ranging from toxicology and metabolomics to environmental monitoring and food safety analysis. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its application, and a visual representation of a typical analytical workflow.

Chemical Properties

This compound is chemically identical to DEHP, with the exception that 38 of its hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the native compound in mass spectrometry, while maintaining nearly identical chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound and DEHP

| Property | This compound | DEHP |

| Molecular Formula | C₂₄D₃₈O₄ | C₂₄H₃₈O₄[5] |

| Molecular Weight | 428.8 g/mol [6] | 390.6 g/mol [5] |

| Exact Mass | 428.51552604 Da[6] | 390.27191 Da |

| Isotopic Purity | Typically ≥98%[7] | Not Applicable |

| Physical State | Colorless to pale yellow oily liquid[5] | Colorless to pale yellow oily liquid[5] |

| Odor | Nearly odorless[5] | Nearly odorless[5] |

| Boiling Point | Not reported, expected to be similar to DEHP | 384 °C[8] |

| Melting Point | Not reported, expected to be similar to DEHP | -55 °C[8] |

| Solubility | Insoluble in water; soluble in most organic solvents[7] | Insoluble in water; soluble in most organic solvents[7] |

| CAS Number | 352431-42-6[6] | 117-81-7[5] |

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample preparation and instrument response.

Protocol: Quantification of DEHP in a Complex Matrix using this compound as an Internal Standard

This protocol provides a general framework for the analysis of DEHP in a sample such as butter, adapted from a published study.[7]

1. Materials and Reagents:

-

This compound (isotopic purity ≥98%)[7]

-

DEHP analytical standard

-

Hexane (HPLC grade)

-

Acetone (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

2. Sample Preparation: a. Accurately weigh the sample matrix (e.g., 1g of butter). b. Spike the sample with a known amount of this compound internal standard solution (e.g., 570 µg).[7] c. Dissolve the spiked sample in hexane with gentle heating (approximately 40°C).[7] d. Perform liquid-liquid extraction with an acetone/hexane mixture.[7] e. Concentrate the extract using a rotary evaporator. f. Further purify the sample using Solid Phase Extraction (SPE) to remove interfering matrix components.

3. HPLC-MS/MS Analysis: a. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 15 cm × 9.4 mm ID).[7]

- Mobile Phase: Gradient elution with acetonitrile and water.[7]

- Initial: 90% acetonitrile, 10% water[7]

- Ramp to: 95% acetonitrile, 5% water[7]

- Flow Rate: 4 mL/min[7]

- Column Temperature: 30°C[7]

- Injection Volume: 5 µL b. MS/MS Conditions (illustrative):

- Ionization Mode: Electrospray Ionization (ESI) positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).

- Multiple Reaction Monitoring (MRM) transitions:

- DEHP: e.g., m/z 391.4 → 149.0[9]

- This compound: e.g., m/z 429.5 → 167.1 (Note: exact transitions should be optimized for the specific instrument)

4. Data Analysis: a. Integrate the peak areas for both the DEHP and this compound MRM transitions. b. Calculate the response ratio of DEHP to this compound. c. Generate a calibration curve using known concentrations of DEHP standard, each spiked with the same amount of this compound internal standard. d. Quantify the amount of DEHP in the sample by comparing its response ratio to the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for the quantification of DEHP using this compound as an internal standard.

Caption: Workflow for DEHP quantification using this compound internal standard.

Conclusion

This compound is an essential analytical tool for researchers, scientists, and drug development professionals investigating the prevalence and impact of DEHP. Its use as an internal standard in mass spectrometry-based methods ensures the generation of accurate and reliable quantitative data, which is fundamental for toxicological assessments, exposure studies, and regulatory compliance. The methodologies outlined in this guide provide a solid foundation for the implementation of robust analytical protocols for the determination of DEHP in a wide range of applications.

References

- 1. Asymmetric synthesis di(2-ethylhexyl) phthalate and its primary and secondary oxidative metabolites for analysis of binding with peroxisome proliferator-activated receptors - American Chemical Society [acs.digitellinc.com]

- 2. p65warnings.ca.gov [p65warnings.ca.gov]

- 3. Di(2-ethylhexyl)phthalate (DEHP) - OEHHA [oehha.ca.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Di(2-ethylhexyl) phthalate | C24H38O4 | CID 8343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis[(+/-)-2-ethylhexyl] Phthalate-d38 | C24H38O4 | CID 90472189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Contemporary Carbon Content of Bis (2-ethylhexyl) Phthalate in Butter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Purity and Analysis of DEHP-d38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination for Di(2-ethylhexyl) phthalate-d38 (DEHP-d38). This compound serves as a critical internal standard for the quantification of DEHP, a ubiquitous environmental contaminant and potential endocrine disruptor. Accurate characterization of this deuterated analog is paramount for reliable analytical results in research, clinical, and quality control settings. This guide details the typical data presented in a certificate of analysis, outlines the rigorous experimental protocols used to ascertain purity, and provides visual workflows for clarity.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound is a formal document that provides quantitative data on the identity, purity, and quality of a specific batch of the standard. The following table summarizes the typical information and acceptance criteria presented in a CoA for this compound.

| Parameter | Typical Specification | Method of Analysis |

| Identity | ||

| Appearance | Clear, colorless oil | Visual Inspection |

| Infrared (IR) Spectrum | Conforms to structure | Fourier Transform Infrared (FTIR) Spectroscopy |

| Mass Spectrum (MS) | Conforms to structure | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Nuclear Magnetic Resonance | Conforms to structure | ¹H NMR, ¹³C NMR |

| Purity | ||

| Chemical Purity (by GC-MS) | ≥ 98.0% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Isotopic Purity | ≥ 98.0 atom % D | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Physical Properties | ||

| Molecular Formula | C₂₄D₃₈O₄ | - |

| Molecular Weight | 428.8 g/mol | Calculated |

| Solution Concentration | E.g., 100 µg/mL in Nonane | Gravimetric Preparation |

Experimental Protocols for Purity Determination

The purity of this compound is assessed using a combination of sophisticated analytical techniques. The following are detailed protocols for the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity

This method is the cornerstone for determining both the chemical purity (the percentage of the compound that is this compound) and the isotopic purity (the percentage of deuterium incorporation).

1. Sample Preparation:

-

A stock solution of the this compound standard is prepared in a high-purity solvent such as nonane or isooctane to a known concentration (e.g., 1000 µg/mL).

-

A working standard solution is then prepared by diluting the stock solution to a suitable concentration for GC-MS analysis (e.g., 10 µg/mL).

2. Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile organic compounds.

-

Column: A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

3. GC-MS Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: Increase to 250°C at 15°C/min.

-

Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

4. Data Analysis:

-

Chemical Purity: The percentage purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.

-

Isotopic Purity: The mass spectrum of the this compound peak is analyzed to determine the distribution of deuterated and non-deuterated ions. The isotopic purity is calculated based on the relative abundance of the fully deuterated molecular ion cluster compared to any partially or non-deuterated species.

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD)

HPLC is a complementary technique used to confirm the purity of the this compound standard.

1. Sample Preparation:

-

A stock solution of the this compound standard is prepared in a suitable solvent like acetonitrile or methanol to a known concentration (e.g., 1 mg/mL).

-

A working standard is prepared by diluting the stock solution to a concentration appropriate for UV detection (e.g., 100 µg/mL).

2. Instrumentation:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or DAD detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

3. HPLC Conditions:

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 225 nm.

4. Data Analysis:

-

The purity is determined by calculating the peak area of the main this compound peak as a percentage of the total peak area in the chromatogram.

Visualizing the Analytical Workflow

To further elucidate the processes involved in the analysis of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.

An In-depth Technical Guide to the Isotopic Labeling Pattern of DEHP-d38

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling pattern of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38), a deuterated internal standard crucial for the accurate quantification of DEHP in various matrices. This document details its structural characteristics, a probable synthesis route, and methodologies for its analysis, with a focus on mass spectrometry.

Introduction to DEHP and the Role of this compound

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer, added to polymers like polyvinyl chloride (PVC) to enhance flexibility.[1][2] Its prevalence in consumer products, food packaging, and medical devices has led to ubiquitous human exposure.[1][2] Concerns over potential adverse health effects, including endocrine disruption, have necessitated sensitive and accurate methods for monitoring DEHP levels in biological and environmental samples.[2]

Stable isotope-labeled internal standards are essential for robust quantitative analysis by mass spectrometry, as they compensate for matrix effects and variations in sample preparation and instrument response. This compound, in which 38 hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for DEHP analysis due to its chemical similarity to the analyte and its distinct mass, allowing for clear differentiation in mass spectrometric analyses.

Isotopic Labeling Pattern of this compound

The isotopic labeling of this compound is extensive, providing a significant mass shift from the unlabeled compound and minimizing the risk of isotopic crosstalk. The precise location of the 38 deuterium atoms is described by its IUPAC name: bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate.[3]

This nomenclature indicates the following distribution of deuterium atoms:

-

Phthalate Ring: 4 deuterium atoms on the aromatic ring.

-

Ethylhexyl Chains (x2): 17 deuterium atoms on each of the two 2-ethylhexyl chains.

The complete deuteration of the alkyl chains and the aromatic ring provides a robustly labeled internal standard.

Structural Information

| Property | Value | Reference |

| Chemical Formula | C₂₄D₃₈O₄ | [3] |

| Molecular Weight | 428.8 g/mol | [3] |

| CAS Number | 352431-42-6 | [3][4] |

| IUPAC Name | bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [3] |

Synthesis of this compound

Proposed Synthesis Pathway

The synthesis of this compound would likely follow a two-step process:

-

Mono-esterification: Reaction of phthalic anhydride-d4 with 2-ethylhexanol-d17 to form the monoester intermediate.

-

Di-esterification: Further reaction of the monoester with another molecule of 2-ethylhexanol-d17 to yield the final product, this compound.

Experimental Protocol (Hypothetical)

The following is a generalized protocol based on the synthesis of unlabeled DEHP:

-

Reaction Setup: A reaction vessel is charged with phthalic anhydride-d4 and a molar excess of 2-ethylhexanol-d17. An acid catalyst, such as p-toluenesulfonic acid, is added.

-

Reaction Conditions: The mixture is heated under reflux with continuous removal of the water formed during the esterification reaction.

-

Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the reactants and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled. The excess alcohol is removed by vacuum distillation. The remaining mixture is neutralized with a base, washed with water, and dried.

-

Purification: The crude this compound is purified by vacuum distillation or column chromatography to achieve the desired purity.

Mass Spectrometry Analysis and Isotopic Purity

Mass spectrometry is the primary technique for the analysis of DEHP and its deuterated internal standard. The significant mass difference between DEHP (m/z 391.28 for [M+H]⁺) and this compound (m/z 429.51 for [M+H]⁺) allows for their unambiguous detection and quantification.

Isotopic Purity Assessment

The isotopic purity of this compound is a critical parameter that must be determined to ensure the accuracy of quantitative methods. This is typically assessed using high-resolution mass spectrometry. The analysis involves comparing the measured isotopic distribution of the synthesized this compound with the theoretical distribution.

Key Parameters for Isotopic Purity:

| Parameter | Description |

| Isotopic Enrichment | The percentage of the labeled isotope at a specific position. |

| Isotopic Purity | The percentage of the compound that contains the desired number of deuterium atoms. |

A general workflow for determining isotopic purity is as follows:

Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) is crucial for developing selective and sensitive analytical methods. While specific MS/MS spectra for this compound are not widely published, the fragmentation pathway can be inferred from the known fragmentation of unlabeled DEHP. A characteristic fragment of phthalates is the phthalic anhydride ion at m/z 149. For this compound, the corresponding deuterated fragment would be expected at m/z 153.

Inferred Fragmentation Pathway of this compound:

Experimental Protocols for DEHP Quantification using this compound

This compound is primarily used as an internal standard for the quantification of DEHP in various matrices, such as biological fluids (blood, urine), tissues, and environmental samples (water, soil). The general approach involves spiking the sample with a known amount of this compound prior to sample preparation.

General Experimental Workflow

-

Sample Collection and Storage: Collect samples in appropriate containers, avoiding plastic materials that may contain DEHP. Store samples at low temperatures (-20°C or -80°C) until analysis.

-

Sample Preparation:

-

Spiking: Add a known amount of this compound internal standard to the sample.

-

Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate DEHP and this compound from the sample matrix.

-

Derivatization (if necessary): For some analytical methods, derivatization may be required to improve chromatographic properties or ionization efficiency.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate DEHP and this compound from other matrix components using a suitable liquid chromatography (LC) method.

-

Mass Spectrometric Detection: Detect and quantify DEHP and this compound using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The ratio of the analyte signal to the internal standard signal is used for quantification.

-

-

Data Analysis: Construct a calibration curve using standards of known DEHP concentrations and a fixed amount of this compound. Determine the concentration of DEHP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of DEHP in complex matrices. Its well-defined isotopic labeling pattern provides a significant mass shift, ensuring clear differentiation from the unlabeled analyte in mass spectrometric analysis. While specific experimental data on its synthesis and fragmentation are not extensively published, established chemical principles allow for a clear understanding of its properties and application as an internal standard. This guide provides researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound in their analytical workflows.

References

DEHP-d38: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38), a deuterated analog of the widely used plasticizer DEHP. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of DEHP and its metabolites in various biological and environmental matrices. This document outlines its core properties, details relevant experimental protocols, and illustrates its metabolic fate.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value |

| CAS Number | 352431-42-6[1] |

| Molecular Weight | 428.8 g/mol [2][3] |

| Molecular Formula | C24D38O4[1] |

Experimental Protocols

The use of this compound as an internal standard is crucial for accurate quantification in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Below is a detailed methodology for the analysis of DEHP and its metabolites in human urine, a common application for assessing human exposure.

Protocol: Quantification of DEHP Metabolites in Human Urine using LC-MS/MS with this compound as an Internal Standard

1. Objective: To accurately quantify the concentrations of DEHP and its primary metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), in human urine samples using an isotope dilution method with this compound.

2. Materials and Reagents:

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human urine samples

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

3. Sample Preparation:

- Thaw frozen urine samples at room temperature.

- Centrifuge the samples to remove any particulate matter.

- To a 1 mL aliquot of urine, add a known amount of the this compound internal standard solution.

- Vortex the sample to ensure thorough mixing.

- Perform enzymatic hydrolysis (if targeting conjugated metabolites) by adding β-glucuronidase and incubating at 37°C.

- Condition the SPE cartridge with methanol followed by ultrapure water.

- Load the urine sample onto the SPE cartridge.

- Wash the cartridge with water to remove interferences.

- Elute the analytes and the internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.

- Flow Rate: Optimized for the specific column dimensions.

- Injection Volume: Typically 5-10 µL.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the target analytes.

- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native analytes and the deuterated internal standard (this compound) are monitored.

5. Quantification:

- A calibration curve is generated using standards of the native analytes at known concentrations, each spiked with the same amount of this compound internal standard.

- The ratio of the peak area of the native analyte to the peak area of the internal standard is plotted against the concentration of the native analyte.

- The concentration of the analyte in the unknown samples is then determined from this calibration curve by calculating the peak area ratio of the analyte to the internal standard in the sample. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.

Mandatory Visualization

Metabolic Pathway of DEHP

DEHP undergoes a series of metabolic transformations in the body. The initial and primary step is the hydrolysis of DEHP to its monoester, MEHP, and 2-ethylhexanol. MEHP is the primary bioactive metabolite and can be further oxidized to several secondary metabolites, which are then often conjugated with glucuronic acid before excretion. The following diagram illustrates this metabolic pathway.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary applications of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) in scientific research. This compound is the deuterium-labeled form of Di(2-ethylhexyl) phthalate (DEHP), a ubiquitous environmental contaminant and potential endocrine disruptor. The substitution of 38 hydrogen atoms with deuterium atoms makes this compound an invaluable tool in analytical chemistry, particularly for the precise quantification of DEHP in complex matrices.[1][2][3]

Core Application: Isotope Dilution Mass Spectrometry

The principal use of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for high-accuracy quantification of chemical substances. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to a sample prior to any processing or analysis.

Since this compound is chemically identical to the non-labeled DEHP, it behaves in the same manner during sample extraction, purification, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. However, because this compound has a different mass from DEHP due to the presence of deuterium, a mass spectrometer can distinguish between the two.[4] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, a highly accurate and precise quantification of the original amount of DEHP in the sample can be achieved, effectively correcting for both sample loss and matrix-induced signal suppression or enhancement.

This methodology is crucial for a variety of research fields, including:

-

Environmental Monitoring: Accurately determining the levels of DEHP in soil, water, and air to assess environmental contamination and human exposure.

-

Toxicology and Biomonitoring: Quantifying DEHP and its metabolites in biological samples such as urine, blood, and hair to study its absorption, distribution, metabolism, and excretion (ADME), as well as its potential health effects.[5][6]

-

Food Safety: Measuring the migration of DEHP from food packaging materials into foodstuffs to ensure compliance with regulatory limits.[7]

-

Medical Device Safety: Assessing the leaching of DEHP from medical devices, such as intravenous bags and tubing, into patients.[8][9]

Quantitative Data in DEHP Analysis using Deuterated Internal Standards

The use of deuterated internal standards like this compound allows for the generation of reliable quantitative data in complex matrices. The following tables summarize typical performance characteristics of analytical methods employing this approach.

| Parameter | GC-MS/MS[6] | LC-MS/MS[6] |

| Limit of Quantification (LOQ) | 54.1 - 76.3 ng/g | 0.24 - 0.58 ng/mL |

| Average Recovery (%) | 91.8 - 122% | 87.4 - 104.8% |

| Relative Standard Deviation (RSD) | 1.8 - 17.8% | < 15%[2] |

Table 1: Comparison of GC-MS/MS and LC-MS/MS Method Performance for Phthalate Analysis.

| Matrix | Extraction Method | Analytical Method | Limit of Detection (LOD) | Reference |

| Coffee Brew | Liquid-Liquid Extraction | GC-MS | 5 - 20 µg/L | |

| Human Urine | Solid-Phase Extraction | LC-QTOF MS | 0.11 - 0.28 ng/mL | |

| Drinking Water | Microextraction by Packed Sorbent | HPLC-UV | 1.0 - 2.6 ng/mL | |

| Medical Infusion Sets | Solvent Extraction | GC-MS/MS | LOQ: 54.1 - 76.3 ng/g | [6] |

Table 2: Examples of DEHP Detection Limits in Various Matrices Using Isotope Dilution.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification of DEHP. Below are representative protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction (LLE) for Aqueous Samples

-

Sample Collection: Collect a defined volume of the aqueous sample (e.g., 100 mL of water or a specified volume of urine).

-

Internal Standard Spiking: Add a precise volume of a known concentration of this compound solution to the sample.

-

pH Adjustment: Adjust the pH of the sample as required by the specific method, often to a neutral or slightly acidic pH.

-

Extraction: Transfer the sample to a separatory funnel and add an appropriate organic solvent (e.g., hexane or dichloromethane). Shake vigorously for a specified period (e.g., 2-5 minutes) to partition the analytes into the organic phase. Allow the layers to separate.

-

Collection of Organic Phase: Drain the organic layer into a clean collection vessel. Repeat the extraction process with fresh solvent for exhaustive extraction.

-

Drying and Concentration: Pass the combined organic extracts through a drying agent like anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 1 mL).

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for injection into the GC-MS or LC-MS/MS system.

Analytical Workflow: Isotope Dilution Mass Spectrometry

The following diagram illustrates a typical workflow for the quantification of DEHP using this compound as an internal standard.

Caption: Workflow for DEHP quantification using this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Gas Chromatograph (GC):

-

Injector: Splitless mode, temperature programmed.

-

Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.[7]

-

Oven Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a final temperature to elute DEHP.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) is typically used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS, to enhance selectivity and sensitivity.

-

Monitored Ions: Specific ions for both DEHP and this compound are monitored. For DEHP, a common quantification ion is m/z 149. The corresponding ion for this compound would be shifted according to the deuterium labeling.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

-

Liquid Chromatograph (LC):

-

Column: A reverse-phase C18 column is commonly used.[2]

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with an additive such as ammonium acetate.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is the standard for quantitative analysis.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both DEHP and this compound. For example, a common transition for DEHP is m/z 391.4 → 149.0. The corresponding transition for this compound would have a higher mass precursor ion.

-

Signaling Pathways and Logical Relationships

While this compound itself is not used to study signaling pathways directly, it is instrumental in quantifying the levels of DEHP that may perturb these pathways. DEHP is a known endocrine disruptor and has been shown to affect various signaling pathways, including those involving nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs). The accurate quantification of DEHP exposure, enabled by this compound, is a critical first step in establishing dose-response relationships for these toxicological effects.

The logical relationship for the use of this compound in research can be visualized as follows:

Caption: Logical flow of this compound's role in research.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bis[(+/-)-2-ethylhexyl] Phthalate-d38 | C24H38O4 | CID 90472189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of DEHP in the Liver: Modes of Action and Species-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Health risks posed by use of Di-2-ethylhexyl phthalate (DEHP) in PVC medical devices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the Effects of Di-(2-ethylhexyl) phthalate (DEHP) on Caenorhabditis elegans Survival and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Essential Role of DEHP-d38 as an Internal Standard in Phthalate Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) as an internal standard for the precise and accurate quantification of phthalates in various matrices. Phthalates, a class of synthetic chemicals widely used as plasticizers, are under intense scrutiny due to their potential endocrine-disrupting properties and other adverse health effects. Consequently, robust analytical methods are paramount for monitoring human exposure and ensuring product safety. The use of a stable, isotopically labeled internal standard like this compound is fundamental to achieving reliable and reproducible results in these analyses.

The Principle of Isotope Dilution and the Utility of this compound

Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled analogue of the analyte to the sample at the beginning of the analytical process. This "internal standard" experiences the same physical and chemical manipulations—extraction, cleanup, and derivatization—as the native analyte.

This compound, in which 38 hydrogen atoms in the DEHP molecule are replaced with deuterium, is an ideal internal standard for the analysis of DEHP and other phthalates for several key reasons:

-

Chemical and Physical Similarity: this compound is chemically identical to its non-labeled counterpart, DEHP. This ensures that it behaves virtually identically during all sample preparation and analysis steps, effectively compensating for any analyte loss or variability.

-

Mass Spectrometric Differentiation: The significant mass difference between this compound and native DEHP (and other phthalates) allows for their distinct detection and quantification by mass spectrometry (MS). This is crucial for accurate measurement without chromatographic interferences.

-

Minimization of Matrix Effects: Complex biological and environmental samples often contain components that can enhance or suppress the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. As the internal standard is equally affected, its use allows for accurate correction of these effects.

General Workflow for Phthalate Analysis using this compound

The analytical workflow for phthalate determination using this compound as an internal standard typically involves sample preparation, instrumental analysis, and data processing. The specific steps can be adapted based on the sample matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of phthalates in biological and consumer product matrices using a deuterated internal standard like this compound.

Protocol 1: Phthalate Metabolites in Human Urine by LC-MS/MS

This protocol is adapted from methods used by the Centers for Disease Control and Prevention (CDC) for biomonitoring.[1][2][3]

1. Reagents and Materials:

-

This compound (or other appropriate deuterated phthalate metabolite standards)

-

Native phthalate metabolite standards

-

β-glucuronidase

-

Ammonium acetate buffer (pH 6.5)

-

Formic acid

-

HPLC-grade water, methanol, and acetonitrile

-

Solid-phase extraction (SPE) cartridges

2. Sample Preparation:

-

Pipette 100 µL of urine into a clean tube.

-

Add 10 µL of the this compound internal standard solution.

-

Add 50 µL of β-glucuronidase in ammonium acetate buffer to hydrolyze the glucuronidated metabolites.

-

Incubate the mixture at 37°C for 2 hours.

-

Perform online solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

3. Instrumental Analysis (LC-MS/MS):

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the target phthalate metabolites.

-

Flow Rate: 0.3 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Protocol 2: Phthalates in Consumer Products by GC-MS

This protocol is based on the Consumer Product Safety Commission (CPSC) Test Method CPSC-CH-C1001-09.3.[4]

1. Reagents and Materials:

-

This compound (or other suitable deuterated phthalate standards)

-

Native phthalate standards

-

Tetrahydrofuran (THF)

-

Hexane

-

Cyclohexane

2. Sample Preparation:

-

Weigh approximately 50 mg of the homogenized sample into a glass vial.

-

Add 5 mL of THF to dissolve the sample.

-

Add 10 mL of hexane to precipitate the polymer.

-

Filter the solution.

-

Combine 0.3 mL of the filtered solution with 0.2 mL of the this compound internal standard solution in a GC vial.

-

Dilute to 1.5 mL with cyclohexane.

3. Instrumental Analysis (GC-MS):

-

Gas Chromatography (GC):

-

Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Injector: Splitless mode at 280°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 210°C at 8°C/min, hold for 5 minutes, then ramp to 250°C at 20°C/min and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each phthalate and the internal standard.

-

Logical Relationship of Internal Standard Correction

The use of an internal standard provides a robust method for correcting variations in the analytical process. The fundamental principle is that the ratio of the analytical signal of the native analyte to that of the internal standard remains constant, even if the absolute signals vary.

Quantitative Data and Method Performance

The use of this compound and other deuterated internal standards leads to analytical methods with excellent performance characteristics. The following tables summarize typical quantitative data from various studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Phthalate Metabolites in Biological Samples

| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD %) | Citation |

| MMP | >0.99 | 0.3 | 95-105 | <15 | [2] |

| MEP | >0.99 | 0.3 | 95-105 | <15 | [2] |

| MBP | >0.99 | 1.0 | 95-105 | <15 | [2] |

| MBzP | >0.99 | 0.3 | 95-105 | <15 | [2] |

| MEHP | >0.99 | 1.0 | 95-105 | <15 | [2] |

| MEHHP | >0.99 | 0.24 - 0.58 | ~100 | <10 | [5] |

| MEOHP | >0.99 | 0.24 - 0.58 | ~100 | <10 | [5] |

Table 2: Performance Characteristics of GC-MS Methods for Phthalates in Environmental and Consumer Products

| Analyte | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Recovery (%) | Precision (RSD %) | Citation |

| DBP | >0.9953 | - | 91.3 - 99.9 | 5.1 - 13.1 | [6] |

| DEHP | >0.9953 | - | 91.3 - 99.9 | 5.1 - 13.1 | [6] |

| DEP | >0.98 | - | >89.7 | - | [6] |

| DIBP | >0.98 | - | >89.7 | - | [6] |

| BBP | >0.98 | - | >89.7 | - | [6] |

Conclusion

This compound and other isotopically labeled analogs are indispensable tools for the accurate and precise quantification of phthalates in a wide range of matrices. Their use in isotope dilution mass spectrometry methods effectively corrects for sample preparation losses and matrix-induced signal variations, leading to highly reliable data. The detailed protocols and performance data presented in this guide underscore the robustness of this analytical approach, which is essential for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with phthalate exposure. The implementation of these methods is crucial for regulatory compliance, product safety assessment, and advancing our understanding of the environmental and human health impacts of these ubiquitous chemicals.

References

- 1. wwwn.cdc.gov [wwwn.cdc.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. cpsc.gov [cpsc.gov]

- 5. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of DEHP-d38 in the Accurate Quantification of DEHP in Environmental Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of DEHP Analysis

Di(2-ethylhexyl) phthalate (DEHP) is a pervasive environmental contaminant due to its extensive use as a plasticizer in a wide array of consumer and industrial products. Its potential endocrine-disrupting properties and other adverse health effects have led to stringent regulatory monitoring in various environmental compartments, including water and soil. However, the accurate quantification of DEHP in these complex matrices is fraught with analytical challenges. These include potential losses during sample preparation, matrix-induced signal suppression or enhancement in the analytical instrument, and the ubiquitous presence of background DEHP contamination in laboratory environments.

To overcome these obstacles and ensure the reliability of analytical data, the use of a stable isotope-labeled internal standard is paramount. This guide focuses on the critical role of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) in the robust and accurate analysis of DEHP in environmental samples. While direct literature on this compound is sparse, the principles outlined here are based on the well-documented use of other deuterated and 13C-labeled DEHP analogs, such as DEHP-d4, in isotope dilution mass spectrometry. This compound, with all 38 hydrogen atoms replaced by deuterium, represents an ideal internal standard due to its chemical similarity to the native DEHP and its significant mass difference, which prevents spectral overlap.

The Core Function of this compound: Isotope Dilution Mass Spectrometry

This compound serves as an internal standard in a powerful analytical technique known as isotope dilution mass spectrometry (IDMS). The fundamental principle of IDMS is the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the very beginning of the analytical workflow.[1] Because this compound is chemically and physically almost identical to the unlabeled DEHP, it experiences the same losses and matrix effects throughout the entire sample preparation and analysis process.

By measuring the ratio of the native analyte (DEHP) to the isotopically labeled standard (this compound) in the final sample extract using a mass spectrometer, the initial concentration of DEHP in the sample can be accurately calculated, irrespective of any losses incurred. This method provides a high degree of accuracy and precision, making it the gold standard for the quantification of trace environmental contaminants.

Below is a diagram illustrating the principle of isotope dilution analysis.

Principle of Isotope Dilution Analysis with this compound.

Experimental Protocols for DEHP Analysis in Environmental Samples

The following sections detail generalized experimental protocols for the analysis of DEHP in water and soil samples using this compound as an internal standard, based on common practices in environmental analysis.

Water Sample Analysis

3.1.1. Sample Collection and Preservation:

-

Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation and contamination from plastic containers.

-

To minimize background contamination, all glassware should be thoroughly washed, rinsed with solvent, and baked at a high temperature.

-

Preserve samples by storing them at 4°C and analyze as soon as possible.

3.1.2. Sample Preparation and Extraction:

-

Spiking: Add a known amount of this compound internal standard solution to a measured volume of the water sample.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18 or a polymeric sorbent) with an appropriate solvent (e.g., methanol) followed by deionized water.

-

Pass the spiked water sample through the cartridge. The DEHP and this compound will be retained on the sorbent.

-

Wash the cartridge with a low-organic-content solvent to remove interferences.

-

Elute the analytes from the cartridge with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and hexane).

-

-

Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

3.1.3. Instrumental Analysis (LC-MS/MS):

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation of phthalates.

-

Mobile Phase: A gradient of water and an organic solvent such as methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

Soil and Sediment Sample Analysis

3.2.1. Sample Collection and Preparation:

-

Collect soil or sediment samples using stainless steel tools to avoid plastic contamination.

-

Store samples in glass jars at 4°C.

-

Prior to extraction, air-dry the samples, sieve to remove large debris, and homogenize.

3.2.2. Extraction:

-

Spiking: Add a known amount of this compound internal standard to a weighed portion of the homogenized soil sample.

-

Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction:

-

PLE: Mix the spiked soil with a dispersing agent (e.g., diatomaceous earth) and pack it into an extraction cell. Extract with a suitable solvent (e.g., a mixture of hexane and acetone) at elevated temperature and pressure.

-

Ultrasonic Extraction: Place the spiked soil in a glass container with an appropriate solvent and extract in an ultrasonic bath.

-

-

Cleanup: The crude extract may require cleanup to remove interfering co-extracted substances. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

-

Concentration: Concentrate the cleaned extract to a final volume for analysis.

3.2.3. Instrumental Analysis (GC-MS):

-

Gas Chromatograph (GC): A gas chromatograph equipped with a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).

-

Injection: Splitless injection is commonly used to enhance sensitivity.

-

Mass Spectrometer (MS): A mass spectrometer operated in Selected Ion Monitoring (SIM) mode to selectively detect the characteristic ions of DEHP and this compound.

-

Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of phthalates.

The general workflow for the analysis of DEHP in environmental samples is depicted in the following diagram.

Workflow for DEHP Analysis in Environmental Samples.

Quantitative Data and Method Performance

The use of deuterated internal standards significantly improves the performance of analytical methods for DEHP. The following tables summarize typical quantitative data from studies employing isotope dilution techniques for the analysis of DEHP and other phthalates in environmental and biological matrices.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| DEHP Metabolites | Urine | UHPLC/QTOF | 0.11 - 0.28 ng/mL | 0.24 - 0.58 ng/mL | [2] |

| DEHP | Drinking Water | HPLC-UV | - | 2.4 pg/mL | [3] |

| Phthalates | Stormwater | HPLC-MS/MS | < 10 ng/L (for >80% of analytes) | - | [4] |

| DEHP | Toys | GC/MS | - | 0.015 µg/mL | [5] |

Table 2: Recovery and Precision Data

| Analyte | Matrix | Internal Standard | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| DEHP | Indoor Air | DEHP-d4 | 73.3 - 103.3 | 0.8 - 8.1 | [6] |

| Phthalates | Stormwater | Isotope-labeled | 70 - 130 | < 25 | [4] |

| DEHP | Toys | - | 90.6 - 111.7 | 0.55 - 12.10 | [5] |

| DEHP Metabolites | Urine | 13C-DEHP metabolites | - | 3.69 - 8.21 | [2] |

Note: The data presented are from various studies and may not be directly comparable due to differences in instrumentation, matrices, and methodologies. However, they collectively demonstrate the high performance achievable with methods that incorporate internal standards.

Conclusion

The use of this compound as an internal standard is a cornerstone of modern analytical strategies for the determination of DEHP in environmental samples. By compensating for analytical variability, this compound enables the highly accurate and precise quantification of this ubiquitous contaminant. The implementation of isotope dilution mass spectrometry, coupled with robust sample preparation and sensitive instrumental techniques like LC-MS/MS and GC-MS, provides the reliable data necessary for accurate environmental monitoring, risk assessment, and regulatory compliance. This technical guide provides a foundational understanding of the principles and practices involved, empowering researchers and scientists to generate high-quality data in their environmental and developmental studies.

References

- 1. A stable isotope dilution method for measuring bioavailability of organic contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of organic contaminants in urban stormwater by isotope dilution and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]

The Application of DEHP-d38 in Food Contact Material Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) in the study of food contact materials (FCMs). DEHP, a common plasticizer, is known to migrate from packaging into foodstuffs, posing potential health risks. The use of isotopically labeled this compound as an internal standard in isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of DEHP migration. This method effectively corrects for matrix effects and variations in sample preparation and instrumental analysis, ensuring high precision and accuracy in results.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution analysis. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and cleanup procedures. Because this compound is chemically identical to the native DEHP, it experiences the same losses during sample preparation. The final analysis by mass spectrometry distinguishes between the native DEHP and the heavier this compound based on their mass-to-charge ratio (m/z). By comparing the signal intensities of the two compounds, the concentration of the native DEHP in the original sample can be accurately calculated, compensating for any procedural losses.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in migration studies. Below are synthesized protocols for sample preparation and analysis based on established methods.

Sample Preparation for Food and Food Simulants

The choice of extraction method depends on the food matrix, particularly its fat content.

For Fatty Foods (e.g., cheese, meat, oils):

-

Homogenization: Homogenize a representative sample of the food product.

-

Spiking: Accurately weigh a portion of the homogenized sample (typically 1-5 g) and spike it with a known amount of this compound internal standard solution.

-

Extraction:

-

Solvent Extraction: Add a suitable organic solvent, such as n-hexane or a mixture of dichloromethane and n-hexane. For solid fatty foods, blending with anhydrous sodium sulfate can aid in solvent penetration.

-

Ultrasonication or Shaking: Agitate the sample-solvent mixture vigorously using an ultrasonic bath or a mechanical shaker for a defined period (e.g., 30 minutes) to ensure efficient extraction of phthalates.

-

-

Fat Removal (Cleanup):

-

Gel Permeation Chromatography (GPC): This is a common and effective technique for separating the large lipid molecules from the smaller phthalate molecules.

-

Solid-Phase Extraction (SPE): Use SPE cartridges, such as those with Florisil® or dimethyl butylamine groups, to clean up the extract.[1] The extract is loaded onto the conditioned cartridge, interfering substances are washed away, and the phthalates are then eluted with a suitable solvent.

-

-

Concentration: Evaporate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a solvent suitable for the analytical instrument (e.g., n-hexane for GC-MS).

For Non-Fatty and Aqueous Foods/Simulants (e.g., beverages, fruits, 10% ethanol):

-

Sample Measurement: Take a known volume or weight of the liquid or homogenized solid sample.

-

Spiking: Add a precise amount of this compound internal standard solution.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): For aqueous samples, perform LLE with a non-polar solvent like n-hexane.[2] Shaking in a separatory funnel allows the transfer of phthalates from the aqueous phase to the organic phase.

-

Solid-Phase Extraction (SPE): Pass the sample through a conditioned SPE cartridge (e.g., C18). The phthalates are retained on the sorbent, which is then washed, and the analytes are eluted with an organic solvent.

-

-

Drying and Concentration: Dry the organic extract (e.g., by passing it through anhydrous sodium sulfate) and then concentrate it as described for fatty foods.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the analysis of phthalates due to its high sensitivity and selectivity.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.[3]

-

Oven Temperature Program: A temperature gradient is employed to separate the different phthalates. A typical program might be: initial temperature of 60-100°C (hold for 1 min), ramp at 10-15°C/min to 280-300°C, and hold for 5-10 minutes.[2][3]

-

Injection: Use a splitless injection mode to maximize the transfer of analytes to the column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Specific ions for DEHP and this compound are monitored.

-

DEHP Quantitation Ion: m/z 149

-

DEHP Confirmation Ions: m/z 167, 279

-

This compound Quantitation Ion: A specific ion corresponding to the labeled standard (e.g., m/z 153, depending on the labeling pattern).[3]

-

-

Data Presentation

The following tables summarize quantitative data from various studies on DEHP migration and analytical method performance where isotope dilution was employed or is a relevant technique.

Table 1: Migration of DEHP from Food Contact Materials into Food and Food Simulants

| Food Contact Material | Food/Food Simulant | Temperature (°C) | Contact Time | DEHP Migration Level (mg/kg or mg/dm²) | Reference |

| PVC Film | Meat | 90 | 0.5 hours | 1961.92 mg/kg (75.12 mg/dm²) | [4] |

| PVC Film | Cheese (estimated) | Ambient | Not specified | Exceeded 1.5 mg/kg | [5] |

| PVC Film | Ground Beef (estimated) | Ambient | Not specified | Below 1.5 mg/kg | [5] |

| PVC Film | Pineapple (estimated) | Ambient | Not specified | Below 1.5 mg/kg | [5] |

| PVC Cling Films | 50% Ethanol (Fatty Simulant) | Not specified | Not specified | High overall migration, some exceeding legal limits | [5] |

Table 2: Performance of Analytical Methods for DEHP using Isotope Dilution

| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |

| Water | GC-IT/MS | 1-8 ng/mL | 5-14 ng/mL | 95.7-104.5 | < 9.3 (inter-day) | [6] |

| Various Foods | GC-MS | - | - | - | 1.4 - 9.4 | [3] |

| Ham Sausage | GC-MS | - | - | > 87.3 | - | [1] |

| Non-alcoholic beverages | GC-MS | - | - | - | - | [2] |

Mandatory Visualizations

Caption: Experimental workflow for DEHP migration analysis.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Caption: Pathway from FCM to human exposure assessment.

References

- 1. Development and application of a method for analysis of phthalates in ham sausages by solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]

- 6. A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of DEHP in Water by Isotope Dilution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer added to polymers like polyvinyl chloride (PVC) to enhance flexibility and durability. Its extensive use in consumer products, food packaging, and medical devices has led to its ubiquitous presence in the environment. Due to its potential endocrine-disrupting properties and classification as a priority pollutant, regulatory bodies have established maximum concentration levels for DEHP in drinking water.

This application note details a robust and sensitive method for the quantification of DEHP in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) step for sample concentration and cleanup, followed by analysis using an isotope dilution method. The use of a stable isotope-labeled internal standard (DEHP-d4) ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery.[1][2] This method is ideal for trace-level quantification required for environmental monitoring and risk assessment.

Experimental Protocols

2.1 Materials and Reagents

-

Standards: Di(2-ethylhexyl) phthalate (DEHP) certified standard (≥99.5%).

-

Internal Standard (IS): Di(2-ethylhexyl) phthalate-3,4,5,6-d4 (DEHP-d4) certified standard.

-

Note: The user request specified DEHP-d38. This is not a commercially common isotopic standard. DEHP-d4 (ring-labeled) is widely used and recommended for isotope dilution methods. The principles and procedures outlined here are directly applicable, with the necessary adjustment of mass-to-charge ratios (m/z) if a different labeled standard is used.

-

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Reagents: Ammonium formate (≥99.0%).

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut PPL, 500 mg, 6 mL or equivalent).[3]

-

Glassware: Use exclusively glass containers and pipettes, rinsed with methanol, to minimize background phthalate contamination.

2.2 Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of DEHP and DEHP-d4 in methanol. Store at -20°C.

-

Working Standard Mixture (e.g., 10 µg/mL): Prepare an intermediate mixed solution containing DEHP by diluting the stock solution in methanol.[4]

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of DEHP-d4 in methanol.

-

Calibration Standards (e.g., 0.5 - 200 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of the DEHP working standard mixture into phthalate-free water. Each standard must also be spiked with a constant concentration of the DEHP-d4 internal standard.

2.3 Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect 500 mL of the water sample in a pre-cleaned amber glass bottle.

-

Internal Standard Spiking: Add a precise volume of the DEHP-d4 internal standard spiking solution to the water sample and mix thoroughly. Adding the IS at the beginning is crucial for the isotope dilution method to account for any analyte loss during sample processing.[4]

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of water to remove interfering hydrophilic compounds. Dry the cartridge under vacuum or nitrogen for 10 minutes.

-

Elution: Elute the trapped analytes (DEHP and DEHP-d4) from the cartridge by passing 2 x 4 mL of methanol into a clean glass collection tube.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 80:20 water:methanol) and vortex to mix. The sample is now ready for LC-MS/MS analysis.

2.4 LC-MS/MS Instrumental Parameters

The following are typical starting conditions and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Setting |

|---|---|

| LC System | Agilent 1290 Infinity II LC or equivalent[4] |

| Column | Reversed-phase C18, 2.1 x 100 mm, <2 µm |

| Mobile Phase A | Water with 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 5 mM Ammonium Formate |

| Gradient | 80% B to 100% B over 8 min, hold 2 min, return to initial |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Setting |

|---|---|

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent[4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[5] |

| Capillary Voltage | 3500 V |

| Gas Temp. | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer | 45 psi |

Table 3: Optimized Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Use |

|---|---|---|---|---|---|

| DEHP | 391.3 | 149.1 | 50 | 15 | Quantifier[5][6] |

| 391.3 | 167.1 | 50 | 12 | Qualifier[7] | |

| DEHP-d4 (IS) | 395.3 | 153.1 | 50 | 15 | Quantifier |

| | 395.3 | 171.1 | 50 | 12 | Qualifier |

Data Presentation and Performance

The described method demonstrates excellent performance for the quantification of DEHP in water. The use of an isotope-labeled internal standard ensures accuracy even in the presence of complex sample matrices.

Table 4: Summary of Method Performance Characteristics

| Parameter | Typical Result |

|---|---|

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 - 2.0 ng/L |

| Limit of Quantitation (LOQ) | 1.5 - 5.0 ng/L |

| Recovery (%) | 90 - 110%[8][9] |

| Precision (% RSD) | < 15% |

Workflow Visualization

The logical flow of the experimental protocol, from sample collection to final data analysis, is depicted below.

References

- 1. A stable isotope dilution method for measuring bioavailability of organic contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of organic contaminants in urban stormwater by isotope dilution and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler | MDPI [mdpi.com]

- 9. scispace.com [scispace.com]

Application Note: Determination of DEHP-d38 in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can be released into the environment and accumulate in soil. Monitoring its levels is crucial for environmental risk assessment. This application note details a robust and reliable method for the preparation and analysis of DEHP-d38 in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a deuterated isotopologue of DEHP, is commonly used as an internal standard for the quantification of DEHP and other phthalates in environmental matrices due to its similar chemical and physical properties to the native compound. This protocol outlines procedures for efficient extraction and cleanup of soil samples to ensure accurate and precise quantification.

Materials and Reagents

-

This compound standard

-

Solvents (pesticide residue grade or equivalent): Acetone, Hexane, Dichloromethane

-

Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)

-

Florisil® (pesticide residue grade, activated by heating at 130°C for at least 12 hours)

-

Glassware (cleaned and solvent-rinsed to avoid phthalate contamination)

-

Accelerated Solvent Extractor (ASE) or Ultrasonic Bath

-

Concentrator/Evaporator (e.g., nitrogen evaporator)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Experimental Protocols

1. Sample Preparation and Extraction

This protocol utilizes Accelerated Solvent Extraction (ASE), a technique known for its efficiency and reduced solvent consumption.[1][2] An alternative ultrasonic extraction method is also described.

1.1 Accelerated Solvent Extraction (ASE)

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil.

-

Spiking with Internal Standard: Weigh 10 g of the homogenized soil into a beaker. Spike the soil with a known amount of this compound solution. The spiking level should be appropriate for the expected concentration range of the target analytes.

-

Cell Preparation: Mix the spiked soil with a drying agent like anhydrous sodium sulfate until a free-flowing mixture is obtained. Load the mixture into an ASE extraction cell.

-

Extraction Parameters:

-

Solvent: Acetone:Hexane (1:1, v/v)[3]

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 5 minutes

-

Number of Cycles: 2

-

-

Extract Collection: Collect the extract in a vial.

1.2 Ultrasonic Extraction (Alternative Method)

-

Sample Preparation: Weigh 10 g of the homogenized and sieved soil into a glass centrifuge tube.

-

Spiking: Spike the soil with the this compound internal standard.

-

Solvent Addition: Add 20 mL of Acetone:Hexane (1:1, v/v) to the tube.

-

Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15-20 minutes.

-

Centrifugation and Collection: Centrifuge the sample and carefully decant the supernatant into a collection flask. Repeat the extraction process two more times with fresh solvent. Combine the extracts.

2. Extract Cleanup

A cleanup step is essential to remove interfering co-extractives from the soil matrix. Florisil column chromatography is a commonly used and effective method.[4][5]

-

Column Preparation: Prepare a chromatography column by packing it with a small plug of glass wool, followed by 10 g of activated Florisil, and topped with 1-2 cm of anhydrous sodium sulfate.

-

Pre-conditioning: Pre-rinse the column with 50 mL of hexane.

-

Sample Loading: Concentrate the extracted sample to approximately 2 mL using a nitrogen evaporator. Load the concentrated extract onto the column.

-

Elution: Elute the column with 100 mL of a Hexane:Acetone (9:1, v/v) mixture. Collect the eluate.

-

Concentration: Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for GC-MS analysis.

3. GC-MS Analysis

The analysis is performed using a GC-MS system. The parameters should be optimized for the specific instrument being used.

-

GC Column: A non-polar or low-polarity column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for phthalate analysis.[6]

-

Injector: Splitless injection is recommended to maximize the transfer of analytes to the column.[7]

-

Carrier Gas: Helium at a constant flow rate.[8]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 300°C, hold for 8 minutes.[8]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be monitored.

-

Data Presentation

Quantitative data from validation studies of similar methods are summarized in the table below. These values can be used as a benchmark for method performance.

| Parameter | Value | Reference |

| Recovery | 80-115% | [5] |

| Limit of Detection (LOD) | 1-10 µg/kg | [9] |

| Limit of Quantification (LOQ) | 3-30 µg/kg | [10] |

| Relative Standard Deviation (RSD) | < 15% | [5] |

Experimental Workflow Diagram

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Comparison of rapid solvent extraction systems for the GC–MS/MS characterization of polycyclic aromatic hydrocarbons in aged, contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fses.oregonstate.edu [fses.oregonstate.edu]

- 7. agilent.com [agilent.com]

- 8. oiv.int [oiv.int]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction (SPE) of DEHP Metabolites and Internal Standards (DEHP-d38) from Human Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction